molecular formula C16H22ClNO3 B1498258 1-Boc-3-(4-chlorophenoxy)piperidine

1-Boc-3-(4-chlorophenoxy)piperidine

Cat. No.: B1498258
M. Wt: 311.8 g/mol
InChI Key: BJQUMJXXYPZQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(4-chlorophenoxy)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 4-chlorophenoxy substituent at the 3-position of the piperidine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting sigma receptors and other central nervous system (CNS)-active molecules . Its Boc group enhances solubility and stability during synthetic processes, while the 4-chlorophenoxy moiety contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

tert-butyl 3-(4-chlorophenoxy)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQUMJXXYPZQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy-Piperidine Scaffolds

The following table compares 1-Boc-3-(4-chlorophenoxy)piperidine with structurally related compounds, focusing on substituent variations, physicochemical properties, and biological activities:

Compound Substituents Key Properties Biological Activity References
This compound Boc at N1; 4-Cl-phenoxy at C3 - Molecular weight: ~311.8 g/mol
- Stable crystalline solid
- High lipophilicity
Sigma-1 receptor ligand (precursor for CNS-active molecules)
1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine (15) 4-Me at C4; propyl linker to 4-Cl-phenoxy - Kᵢ (sigma-1) = 0.34 nM (highest affinity)
- Selectivity: 547-fold over sigma-2
Potent sigma-1 ligand for CNS disorders
1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (23) Oxalate salt; propyl linker - Yield: 54%
- Melting point: 158–160°C
- Molecular weight: 343.84 g/mol
Pharmacological activity not explicitly reported; structural analogue for SAR studies
1-[(4-Chlorophenyl)methyl]-4-(4-fluorobenzoyl)piperidine (7c) 4-F-benzoyl at C4; 4-Cl-benzyl at N1 - Melting point: 115–117°C
- Molecular weight: 331.11 g/mol
Moderate sigma-1 affinity; evaluated for antidepressant potential

Key Differences and Trends

  • Substituent Effects on Bioactivity: The Boc group in this compound improves synthetic handling but may reduce receptor affinity compared to non-protected analogues like compound 15, which exhibits sub-nanomolar sigma-1 affinity . Shortening the alkyl linker (e.g., ethyl vs. propyl) enhances sigma-1 selectivity, as seen in compound 15 versus analogues with longer chains .
  • Aromatic Substitutions: Fluorine or methyl groups on the benzoyl/phenoxy moieties (e.g., compound 7c) modulate electronic properties and steric bulk, affecting ligand-receptor interactions .

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